molecular formula C14H16N6OS B12162691 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12162691
M. Wt: 316.38 g/mol
InChI Key: CWGFWPDTDUVACH-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and pyrazole rings through cyclization reactions, followed by the introduction of the thiophene and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including compounds similar to 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. These compounds have shown efficacy against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM. The structural modifications in triazole derivatives enhance their antibacterial activity, suggesting that similar modifications could be beneficial for the compound .

Cancer Research
The compound's structure suggests potential anticancer properties. Research indicates that triazole derivatives can induce cytotoxic effects on cancer cell lines, such as MCF-7 (human breast cancer). For instance, related compounds have demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The application of this compound could be explored in agricultural settings to combat fungal pathogens affecting crops. The effectiveness of triazoles as systemic fungicides makes them valuable in protecting agricultural yields from diseases caused by fungi .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis of triazole-based molecular hybrids, researchers found that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study involved a series of synthesized compounds where structural variations led to enhanced antimicrobial properties. The findings support further exploration of similar compounds for potential therapeutic applications .

Case Study 2: Anticancer Screening

A screening of a drug library identified novel anticancer compounds with structures resembling that of this compound. The study utilized multicellular spheroid models to assess the efficacy of these compounds, indicating promising results for future development in cancer therapies .

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazole, pyrazole, and thiophene rings. Examples are:

  • 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(pyridine-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

What sets 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a member of the triazole and pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6O2C_{17}H_{20}N_{6}O_{2} with a molecular weight of 340.4 g/mol. The IUPAC name is 5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide. Its structure features a combination of triazole and pyrazole rings, which are known for their biological activity.

PropertyValue
Molecular FormulaC17H20N6O2
Molecular Weight340.4 g/mol
IUPAC Name5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide
InChI KeyVZMPIHQOGJYOEH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a diketone.
  • Introduction of the Triazole Ring : Synthesized via cyclization involving hydrazine derivatives and nitrile compounds.
  • Final Assembly : Coupling of the triazole and pyrazole intermediates under suitable conditions.

These methods can be optimized for industrial production to enhance yield and purity .

Anticancer Properties

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Active compounds exhibited IC50 values around 6.2 μM.
  • Breast Cancer (T47D) : Some derivatives displayed IC50 values of 27.3 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that similar triazole derivatives possess antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, inhibiting their activity.
  • Signal Transduction Modulation : Interfering with cellular signaling pathways that promote cancer cell proliferation or infection .

Case Studies

Several studies have highlighted the effectiveness of triazole-containing compounds in treating various diseases:

  • Triazole Derivatives in Cancer Therapy :
    • A study evaluated a series of triazoles against breast cancer cell lines, noting significant cytotoxicity compared to standard treatments .
  • Antimicrobial Screening :
    • Compounds were tested against a panel of bacteria; results showed promising antibacterial activity comparable to existing antibiotics .

Properties

Molecular Formula

C14H16N6OS

Molecular Weight

316.38 g/mol

IUPAC Name

2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16N6OS/c1-8(2)12-15-14(18-17-12)16-13(21)10-7-9(19-20(10)3)11-5-4-6-22-11/h4-8H,1-3H3,(H2,15,16,17,18,21)

InChI Key

CWGFWPDTDUVACH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3

Origin of Product

United States

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